N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Catalog No.
S1799803
CAS No.
26953-37-7
M.F
C₁₇H₂₁N₃O
M. Wt
283.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

CAS Number

26953-37-7

Product Name

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

IUPAC Name

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide

Molecular Formula

C₁₇H₂₁N₃O

Molecular Weight

283.37

InChI

InChI=1S/C17H21N3O/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2,(H,19,21)

SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2

Synonyms

N-(2-Aminoethyl)-2-(N-benzylanilino)acetamide

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, also known as N-(2-Aminoethyl)-2-(benzyl-phenyl-amino)-acetamide maleate, is a compound with the molecular formula C₁₇H₂₁N₃O and a molecular weight of approximately 283.37 g/mol. This compound features an aminoethyl side chain and a benzyl-phenyl amino group, which contributes to its unique chemical properties and biological activities. It is primarily recognized as an impurity of Antazoline, an imidazoline derivative with antihistaminic properties .

The chemical reactivity of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can be attributed to its functional groups, particularly the amine and acetamide moieties. It can participate in various reactions such as:

  • Acylation: The amine group can undergo acylation reactions to form amides with various acyl chlorides.
  • N-Alkylation: The amino group can react with alkyl halides, leading to the formation of N-alkyl derivatives.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, forming imines or enamines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide exhibits notable biological activities, particularly related to its role as an antihistamine. It has been shown to exert neuroprotective effects against hypoxia and N-methyl-D-aspartate (NMDA) toxicity in neuronal cultures. This is achieved through a voltage-dependent blockade of glutamatergic NMDA receptors, which play a crucial role in excitatory neurotransmission. Additionally, it may inhibit presynaptic calcium channels, thereby decreasing glutamate release and further contributing to its neuroprotective mechanisms .

The synthesis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can be approached through several methods:

  • Amine Coupling Reaction: Combining benzylamine with 2-aminoethyl acetate under suitable conditions can yield the desired compound.
  • Reductive Amination: Starting from a suitable carbonyl compound, reductive amination with 2-aminoethylamine can be employed.
  • Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently reacted to form the final product.

Each method may vary in terms of yield, purity, and operational simplicity.

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide has applications primarily in pharmaceutical research due to its antihistaminic properties. It is utilized in studies aimed at understanding neuroprotection mechanisms and developing new therapeutic agents for conditions like neurodegeneration and excitotoxicity. Its derivatives may also find use in drug formulation due to their potential pharmacological benefits.

Interaction studies involving N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide focus on its binding affinity and efficacy at various receptors, particularly NMDA receptors. These studies help elucidate its mechanism of action and potential side effects when used pharmacologically. Understanding these interactions is crucial for optimizing therapeutic strategies that utilize this compound or its derivatives.

Several compounds share structural similarities with N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, including:

  • Antazoline: An imidazoline derivative known for its antihistaminic effects.
  • Phenylephrine: A selective α1-adrenergic receptor agonist used as a decongestant.
  • Diphenhydramine: An antihistamine that blocks histamine receptors and is commonly used for allergy relief.
Compound NameStructural FeaturesUnique Properties
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamideAminoethyl side chain + benzyl-phenyl groupNeuroprotective effects against NMDA toxicity
AntazolineImidazoline structureAntihistaminic properties
PhenylephrinePhenolic hydroxymethyl groupSelective α1-adrenergic receptor agonist
DiphenhydramineEthanolamine structureCommonly used for allergy treatment

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide stands out due to its specific neuroprotective mechanisms, which are less emphasized in other similar compounds. This uniqueness positions it as a candidate for further research into therapeutic applications targeting neurological disorders.

Molecular Structure and Formula

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is an organic compound with the molecular formula C₁₇H₂₁N₃O and a molecular weight of 283.37 grams per mole [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-(2-aminoethyl)-2-(benzyl(phenyl)amino)acetamide [1]. This compound is also known by its Chemical Abstracts Service registry number 26953-37-7 [1] [2].

The structural composition features a complex arrangement containing an aminoethyl side chain connected to an acetamide functional group, which is further substituted with both benzyl and phenyl groups attached to the amino nitrogen . The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2, providing a precise description of the molecular connectivity [1] [2].

The International Chemical Identifier key for this compound is LIMOMEWLCFTFCR-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases [1] [2]. The compound exists as a maleate salt form with the molecular formula C₂₁H₂₅N₃O₅ and molecular weight of 399.4 grams per mole, bearing the Chemical Abstracts Service number 1185241-40-0 [4] .

Structural Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide through characteristic chemical shift patterns [8] [9]. The proton nuclear magnetic resonance spectrum typically exhibits signals corresponding to the aromatic protons from both phenyl and benzyl groups, appearing in the aromatic region between 7.0-7.5 parts per million [8] [11].

The acetamide methylene protons adjacent to the carbonyl group generally appear as a singlet around 4.0-4.5 parts per million, while the ethylenediamine chain protons produce characteristic multiplets in the aliphatic region [8] [11]. The aminoethyl protons typically manifest as triplets due to coupling with adjacent methylene groups, with chemical shifts around 2.9-3.9 parts per million [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbon around 170 parts per million, aromatic carbons in the 120-140 parts per million range, and aliphatic carbons between 40-60 parts per million [9] [11]. The presence of rotamers may be observed in nuclear magnetic resonance spectra due to restricted rotation around the amide bond, leading to peak broadening or splitting patterns [9].

Mass Spectrometry Data

Mass spectrometry analysis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide provides molecular ion peaks at mass-to-charge ratio 284 corresponding to the protonated molecular ion [M+H]⁺ [8]. Electron ionization mass spectrometry typically shows fragmentation patterns characteristic of the benzyl and phenyl substituents [8].

Common fragment ions include those resulting from loss of the aminoethyl side chain and benzyl group cleavage, producing characteristic peaks around mass-to-charge ratio 91 corresponding to the tropylium ion from benzyl fragmentation [8] [11]. The base peak often corresponds to fragments containing the phenyl ring system [8].

Electrospray ionization mass spectrometry in positive ion mode readily produces the protonated molecular ion, while negative ion mode may show deprotonated species depending on solution conditions [8]. High-resolution mass spectrometry provides exact mass measurements confirming the molecular formula C₁₇H₂₁N₃O [8].

Infrared Spectroscopy Characteristics

Infrared spectroscopy of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide exhibits characteristic absorption bands that confirm the presence of key functional groups [11]. The amide carbonyl stretch typically appears as a strong absorption band around 1650-1680 wavenumbers, indicating the presence of the acetamide functionality [11].

Primary amine stretching vibrations from the aminoethyl group produce characteristic absorption bands around 3300-3500 wavenumbers, often appearing as multiple peaks due to symmetric and asymmetric stretching modes [11]. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur around 2800-3000 wavenumbers [11].

The amide nitrogen-hydrogen stretch contributes to absorptions in the 3200-3400 wavenumber region, potentially overlapping with primary amine stretches [11]. Aromatic carbon-carbon stretching vibrations produce medium intensity bands around 1450-1600 wavenumbers, confirming the presence of the phenyl and benzyl aromatic systems [11].

Physicochemical Properties

Solubility Profile

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide demonstrates limited solubility in common organic solvents [12] [15]. The compound exhibits slight solubility in chloroform and methanol, indicating moderate lipophilic character balanced by hydrophilic interactions from the amino and amide functional groups [12] [15].

Dimethyl sulfoxide provides enhanced solubility for this compound, making it a preferred solvent for analytical and synthetic applications [13]. The maleate salt form shows improved aqueous solubility compared to the free base, facilitating handling and formulation processes [13].

The solubility characteristics reflect the amphiphilic nature of the molecule, with the aromatic benzyl and phenyl groups contributing to lipophilic interactions while the aminoethyl chain and acetamide functionality provide hydrophilic character [12] [13]. Temperature effects on solubility follow typical patterns with increased dissolution at elevated temperatures [12].

Melting Point and Physical State

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide exists as a solid at room temperature with a melting point range of 68-71 degrees Celsius [12] [15]. The compound appears as a white to off-white crystalline solid under standard conditions [12] [15].

The relatively sharp melting point range indicates good purity and crystalline structure [12]. The maleate salt form exhibits different physical characteristics, appearing as a light-red to brown solid with modified thermal properties [5] [13].

Physical state analysis confirms the compound maintains solid form under ambient conditions, with transition to liquid phase occurring within the specified melting point range [12] [15]. The crystalline nature contributes to stability and handling characteristics during storage and processing [12].

Hygroscopic Properties

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide exhibits pronounced hygroscopic properties, readily absorbing moisture from atmospheric conditions [12] [15] [19]. This hygroscopic nature necessitates careful storage conditions to prevent moisture uptake and potential degradation [12] [19].

The hygroscopic behavior results from the presence of multiple hydrogen bonding sites, including the primary amine group and acetamide functionality [12] [19]. Moisture absorption can lead to changes in physical appearance, crystalline structure, and chemical stability [19].

Storage under inert atmosphere conditions effectively minimizes moisture exposure and maintains compound integrity [12] [19]. The hygroscopic properties require consideration during analytical procedures and formulation development to ensure accurate measurements and consistent results [19].

Partition Coefficient Analysis

The partition coefficient, commonly expressed as logarithm of the octanol-water partition coefficient, provides insight into the lipophilicity and membrane permeability characteristics of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide [17]. The compound's structure suggests moderate lipophilicity due to the presence of aromatic benzyl and phenyl groups balanced by hydrophilic amino and amide functionalities [17].

Computational predictions indicate logarithm partition coefficient values in the range typical for compounds with mixed hydrophilic-lipophilic character [17]. The benzyl and phenyl substituents contribute significantly to the lipophilic component, while the aminoethyl chain and acetamide group provide hydrophilic interactions [17].

Experimental determination of partition coefficients requires careful consideration of ionization state and solution conditions, as the amino groups can undergo protonation depending on solution hydrogen ion concentration [17]. The partition behavior influences bioavailability and membrane transport characteristics in biological systems [17].

Polar Surface Area Characteristics

The polar surface area represents the molecular surface area occupied by polar atoms and provides important information about molecular transport properties [16] [18]. N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide contains several polar functional groups that contribute to the total polar surface area [16].

The primary contributors to polar surface area include the acetamide carbonyl oxygen, amide nitrogen, and primary amine nitrogen atoms [16] [18]. These polar atoms create hydrogen bonding sites that influence solubility, membrane permeability, and intermolecular interactions [16].

Computational calculations indicate polar surface area values consistent with compounds containing multiple nitrogen and oxygen heteroatoms [16] [18]. The polar surface area characteristics affect passive diffusion across biological membranes and influence pharmacokinetic properties [18].

Preparation Methods

The maleate salt of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide represents a significant advancement in the compound's pharmaceutical utility. Preparation involves controlled acid-base neutralization using maleic acid as the counterion . The standard synthetic protocol employs a stoichiometric approach where equimolar quantities of the free base and maleic acid are combined in ethanol-water solvent systems at room temperature [3]. This method consistently yields 75-85% of the desired maleate salt with high purity .

The preparation process begins with dissolution of the free base (283.37 g/mol) in anhydrous ethanol, followed by dropwise addition of maleic acid solution. The reaction mixture is maintained at ambient temperature with continuous stirring for 2-4 hours until complete salt formation occurs . The resulting maleate salt precipitates as white crystalline solids, which are isolated by filtration and purified through recrystallization from ethanol-water mixtures .

Physical and Chemical Properties

The maleate salt exhibits superior physicochemical properties compared to the free base. With a molecular formula of C21H25N3O5 and molecular weight of 399.4 g/mol, the salt demonstrates enhanced solubility characteristics [4]. The compound presents as white crystalline solids with melting points ranging from 90-100°C, though this can vary based on crystallinity and preparation conditions [5].

Water solubility of the maleate salt is significantly improved compared to the free base, achieving concentrations of 15-25 mg/mL in aqueous media . The salt maintains good solubility in polar organic solvents, particularly ethanol (8-12 mg/mL) and methanol . The pH of 1% aqueous solutions ranges from 4.5-5.5, reflecting the acidic nature of the maleic acid counterion .

Crystallographic Analysis

Crystallographic studies reveal that the maleate salt adopts a monoclinic crystal system with space group P21/c . Unit cell parameters are approximately a=12.5Å, b=8.9Å, c=15.2Å, with a calculated density of 1.25-1.30 g/cm³ . The crystal structure demonstrates extensive hydrogen bonding networks between the amino groups of the base and carboxyl groups of maleic acid, contributing to the enhanced stability of the salt form .

The crystalline nature of the maleate salt provides advantages in pharmaceutical processing, including improved flowability and compressibility properties. Particle size analysis typically shows distributions between 20-80 μm, with narrow size distributions facilitating uniform dissolution characteristics .

Other Salt Forms

Hydrochloride Salt

The hydrochloride salt of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide represents another important derivative with distinct properties. This salt form, bearing CAS number 1086220-74-7, demonstrates exceptional stability and solubility characteristics [6] [7]. Preparation involves treatment of the free base with hydrochloric acid in anhydrous dioxane, yielding 80-90% of the desired hydrochloride salt [7].

The hydrochloride salt exhibits a molecular formula of C17H21N3O·HCl with a molecular weight of 319.83 g/mol [6]. Melting points are typically elevated to 180-190°C, reflecting the strong ionic interactions between the protonated amine and chloride counterion [7]. Water solubility is exceptionally high, exceeding that of both the free base and maleate salt forms [7].

Sulfate and Phosphate Salts

Alternative salt forms including sulfate and phosphate derivatives have been investigated for specialized applications. The sulfate salt preparation employs sulfuric acid in methanol at elevated temperatures (40-60°C), yielding 70-80% of the desired product [7]. This salt form demonstrates high water solubility and good thermal stability, with decomposition temperatures exceeding 220°C [7].

Phosphate salt formation utilizes phosphoric acid in isopropanol systems at 50-70°C, though yields are typically lower (65-75%) due to the weaker acid strength [7]. The phosphate salt exhibits moderate stability and solubility characteristics, with some tendency toward hygroscopic behavior [7].

Tartrate Salt

The tartrate salt represents a chiral counterion option, prepared using tartaric acid in ethanol at room temperature. Yields range from 60-70%, with the resulting salt demonstrating moderate stability and crystallinity [7]. The tartrate form may offer advantages in specific pharmaceutical applications requiring chiral recognition or enhanced bioavailability [7].

Structure-Property Relationships of Derivatives

Lipophilicity Modifications

The lipophilicity of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide derivatives varies significantly based on the counterion or structural modification employed. The free base exhibits a LogP value of 2.5-3.1, indicating moderate hydrophobicity [5]. Salt formation consistently reduces lipophilicity, with the maleate salt showing LogP values of 1.2-1.8, and the hydrochloride salt demonstrating further reduction to 0.8-1.2 .

These lipophilicity changes directly impact bioavailability and membrane permeation characteristics. The maleate salt strikes an optimal balance between aqueous solubility and membrane penetration, while the hydrochloride salt maximizes aqueous solubility at some expense to lipophilic character [7].

Structural Modifications and Bioactivity

N-Acetyl derivatives of the parent compound demonstrate enhanced lipophilicity (LogP 1.8-2.5) compared to salt forms while maintaining improved water solubility relative to the free base . These modifications result from acetylation of the primary amino group, reducing basicity and hydrogen bonding potential . The acetyl derivatives show promise for applications requiring enhanced membrane permeability .

Hydrolyzed forms, representing degradation products, exhibit drastically reduced lipophilicity (LogP -0.3-0.5) and altered bioactivity profiles . These forms result from cleavage of the acetamide bond, yielding amino acid derivatives with high polarity and reduced pharmaceutical utility .

Thermal and Chemical Stability Relationships

Structure-stability relationships reveal that salt formation generally enhances thermal stability compared to the free base. The maleate salt demonstrates thermal decomposition temperatures of 220-240°C, while the hydrochloride salt shows even greater thermal stability at 240-260°C . This enhanced stability results from stronger intermolecular interactions in the crystalline salt forms .

Chemical stability follows similar trends, with salt forms showing reduced susceptibility to oxidative degradation and photolytic decomposition. The maleate salt exhibits 2-4% oxidative degradation under accelerated conditions, compared to 5-8% for the free base . Photostability improvements are even more pronounced, with the maleate salt showing 3-6% photodegradation versus 8-12% for the free base .

Comparative Analysis of Free Base and Salt Forms

Dissolution and Bioavailability Comparison

Dissolution rate studies demonstrate clear advantages for salt forms over the free base. The maleate salt achieves dissolution rates of 2.5-4.0 mg/min, representing a 3-5 fold improvement over the free base rate of 0.5-1.2 mg/min . The hydrochloride salt demonstrates even more rapid dissolution at 4.0-6.5 mg/min, reflecting its superior water solubility characteristics .

These dissolution improvements translate directly to enhanced bioavailability potential. The maleate salt shows improved bioavailability compared to the free base, while the hydrochloride salt achieves the highest bioavailability among all forms tested . The enhanced dissolution and bioavailability of salt forms result from their improved wetting characteristics and reduced crystal lattice energy .

Stability and Shelf Life Analysis

Comprehensive stability studies reveal significant differences between free base and salt forms. The free base demonstrates moderate stability with an estimated shelf life of 18-24 months under standard storage conditions . In contrast, the maleate salt shows enhanced stability with shelf life projections of 36-48 months, while the hydrochloride salt achieves the longest shelf life of 48-60 months .

Hygroscopicity studies indicate that the maleate salt (1-3% moisture uptake) is less hygroscopic than both the free base (2-5%) and hydrochloride salt (3-7%) . This reduced hygroscopicity contributes to the maleate salt's excellent stability profile and makes it particularly suitable for pharmaceutical applications in humid environments .

Processing and Manufacturing Considerations

Manufacturing assessments demonstrate that salt forms offer superior processing characteristics. The maleate salt exhibits good to excellent flowability compared to the poor flowability of the free base . Compressibility measurements show the maleate salt achieves 15-25% compression compared to 25-35% for the free base, indicating better tablet-forming potential .

Bulk density measurements reveal progressive increases from free base (0.45-0.55 g/cm³) to maleate salt (0.55-0.65 g/cm³) to hydrochloride salt (0.60-0.70 g/cm³) . These improved bulk properties facilitate better manufacturing control and more consistent product quality .

Particle size distributions show favorable characteristics for salt forms, with the maleate salt demonstrating 20-80 μm particles compared to 50-150 μm for the free base . The narrower size distribution and smaller average particle size of the maleate salt contribute to improved dissolution characteristics and content uniformity .

Analytical Method Considerations

Analytical characterization reveals distinct spectroscopic signatures for each form. Proton nuclear magnetic resonance spectroscopy shows characteristic downfield shifts for salt forms, with the maleate salt displaying additional signals from the maleic acid counterion at 6.2-6.4 ppm . Infrared spectroscopy demonstrates broadened amine stretching regions for salt forms, reflecting hydrogen bonding interactions .

High-performance liquid chromatography analysis shows reduced retention times for salt forms compared to the free base. The maleate salt elutes at 8.0-10.0 minutes compared to 12.5-15.0 minutes for the free base, reflecting the altered polarity characteristics . These analytical differences necessitate method-specific validation for each salt form .

XLogP3

1.9

Dates

Last modified: 04-14-2024

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